5,7-Diiodoimidazo[5,1-B]thiazole
Overview
Description
5,7-Diiodoimidazo[5,1-B]thiazole is a chemical compound with the molecular formula C5H2I2N2S . It has an average mass of 375.957 Da and a Monoisotopic mass of 375.802795 Da .
Synthesis Analysis
Imidazo[2,1-b]thiazole-based chalcones were synthesized by Claisen Schmidt condensation under basic conditions . In this process, imidazothiazole-carbaldehyde derivatives and substituted acetophenone were dissolved in ethanol in the presence of aqueous KOH .Molecular Structure Analysis
Thiazole, a core structural motif in this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Drugs containing thiazole and aminothiazole groups are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs) . These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .Physical and Chemical Properties Analysis
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Angiotensin II Receptor Antagonistic Activities
The synthesis of benzimidazole derivatives bearing acidic heterocycles, including thiazole rings, demonstrates significant in vitro and in vivo angiotensin II receptor antagonistic activities. These compounds, prepared from key intermediates, showed a high affinity for the AT1 receptor and effectively inhibited the angiotensin II-induced pressor response. This highlights their potential in treating conditions related to the renin-angiotensin system (Kohara et al., 1996).
Antioxidant, Anti-inflammatory, and Analgesic Activities
Azolopyrimidoquinolines and pyrimidoquinazolines derivatives, including those with thiazole structures, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic properties. These compounds have shown significant inhibitory activities against oxidative stress and inflammation, providing insights into their potential as therapeutic agents for various inflammatory and pain-related conditions (El-Gazzar et al., 2009).
Antimicrobial and Antitumor Activities
Benzimidazole derivatives incorporating thiazole rings have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds demonstrated noticeable efficacy against pathogenic bacteria and exhibited cytotoxic effects against human liver cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer drugs (Khalifa et al., 2018).
Vascular Disrupting Agents
Thiabendazole, a benzimidazole derivative, has been identified as a potent vascular disrupting agent, inhibiting angiogenesis by targeting specific β-tubulin isotypes in endothelial cells. This discovery opens avenues for the clinical application of thiabendazole and related benzimidazole compounds in treating diseases characterized by pathological angiogenesis, such as cancer (Garge et al., 2021).
Immunoregulatory Anti-inflammatory Agents
Research on substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has revealed their potential as immunoregulatory anti-inflammatory agents. These compounds were evaluated in models of inflammation and immunoregulation, indicating their usefulness in managing conditions that involve the immune system and inflammation (Bender et al., 1985).
Mechanism of Action
While specific information on the mechanism of action for 5,7-Diiodoimidazo[5,1-B]thiazole was not found, it’s worth noting that thiazoles are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Safety and Hazards
Properties
IUPAC Name |
5,7-diiodoimidazo[5,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2I2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCJIFDYNVNNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=C(N21)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2I2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627149 | |
Record name | 5,7-Diiodoimidazo[5,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208722-50-3 | |
Record name | 5,7-Diiodoimidazo[5,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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